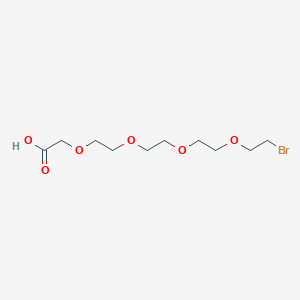![molecular formula C26H22O8P2 B11928026 [4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)
[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structural features, which include multiple phenyl groups and a phosphate moiety. Its chemical properties make it a valuable subject of study in organic chemistry, biochemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structure, followed by the introduction of the ethenyl group and the subsequent addition of the phosphate group. Common reagents used in these reactions include phenylboronic acid, ethylene glycol, and phosphoric acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same fundamental steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other functional groups.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its phosphate group makes it a candidate for investigating phosphorylation processes, which are crucial in cellular signaling and metabolism.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be used in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its structural properties make it suitable for creating polymers and other materials with specific mechanical and chemical characteristics.
Wirkmechanismus
The mechanism of action of [4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate involves its interaction with molecular targets through its phenyl and phosphate groups. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The compound’s ability to undergo phosphorylation and dephosphorylation reactions is particularly significant in regulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-[1,2-Diphenyl-2-(4-hydroxyphenyl)ethenyl]phenyl] dihydrogen phosphate: This compound differs by having a hydroxy group instead of a phosphonooxy group.
[4-[1,2-Diphenyl-2-(4-methoxyphenyl)ethenyl]phenyl] dihydrogen phosphate: This variant contains a methoxy group in place of the phosphonooxy group.
Uniqueness
The uniqueness of [4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate lies in its phosphonooxy group, which imparts distinct chemical reactivity and biological activity. This feature sets it apart from similar compounds and makes it a valuable subject of study in various scientific disciplines.
Eigenschaften
Molekularformel |
C26H22O8P2 |
|---|---|
Molekulargewicht |
524.4 g/mol |
IUPAC-Name |
[4-[1,2-diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C26H22O8P2/c27-35(28,29)33-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)34-36(30,31)32/h1-18H,(H2,27,28,29)(H2,30,31,32) |
InChI-Schlüssel |
AHEKEONWUHBVNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B11927945.png)
![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]](/img/structure/B11927965.png)





![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)
![3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole](/img/structure/B11928014.png)



![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)

